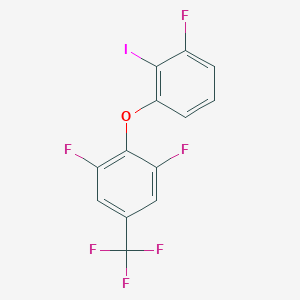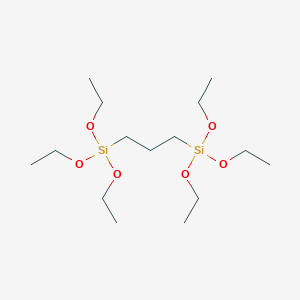
3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- is a silicon-based organic compound with the molecular formula C15H36O6Si2 It is characterized by the presence of silicon-oxygen bonds and ethoxy groups, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- typically involves the reaction of silicon-based precursors with ethoxy-containing reagents. One common method involves the use of 1,2-bis(triethoxysilyl)ethane under acidic conditions, leading to the formation of the desired compound through a series of condensation reactions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is essential to achieve consistent product quality. Additionally, purification steps, such as distillation or chromatography, are employed to remove impurities and obtain the final product.
化学反応の分析
Types of Reactions
3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of siloxane-based products.
Reduction: Reduction reactions may involve the conversion of ethoxy groups to hydroxyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of catalysts, such as transition metal complexes, and may be carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane polymers, while substitution reactions can produce a variety of functionalized silicon compounds.
科学的研究の応用
3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, such as silicon-based polymers and composites, which have applications in electronics, coatings, and adhesives.
Chemistry: The compound serves as a precursor for the synthesis of other silicon-containing compounds and is used in studies of silicon-oxygen chemistry.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical implants due to its biocompatibility and unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and as a component in formulations for coatings, sealants, and adhesives.
作用機序
The mechanism by which 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable silicon-based structures, which contribute to the compound’s properties. The ethoxy groups play a crucial role in facilitating these interactions by providing reactive sites for further chemical modifications.
類似化合物との比較
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: A precursor used in the synthesis of 3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy-.
1,3-Bis(triethoxysilyl)propane: Undergoes similar condensation reactions to form cyclic disilsesquioxanes.
1,4-Bis(triethoxysilyl)butane: Another compound that forms cyclic disilsesquioxanes under appropriate conditions.
Uniqueness
3,9-Dioxa-4,8-disilaundecane, 4,4,8,8-tetraethoxy- is unique due to its specific molecular structure, which includes two silicon atoms bonded to ethoxy groups and oxygen atoms. This structure imparts distinct chemical properties, such as high reactivity and the ability to form stable silicon-oxygen networks. These properties make it valuable for various applications in materials science, chemistry, and industry.
特性
CAS番号 |
60021-86-5 |
|---|---|
分子式 |
C15H36O6Si2 |
分子量 |
368.61 g/mol |
IUPAC名 |
triethoxy(3-triethoxysilylpropyl)silane |
InChI |
InChI=1S/C15H36O6Si2/c1-7-16-22(17-8-2,18-9-3)14-13-15-23(19-10-4,20-11-5)21-12-6/h7-15H2,1-6H3 |
InChIキー |
PYOKTQVLKOAHRM-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCC[Si](OCC)(OCC)OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14085408.png)
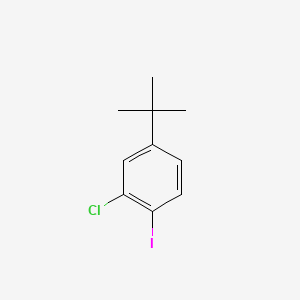
![methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14085417.png)
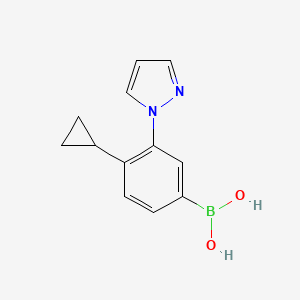
![3-[(4-Methoxyphenyl)methyl]-6-oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B14085427.png)
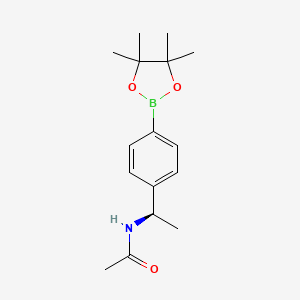
![2-(3-Ethoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085445.png)
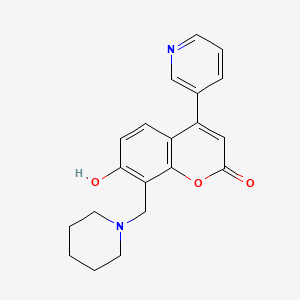
![1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085456.png)
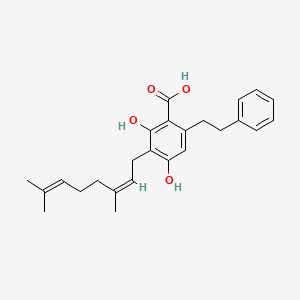
![3-(3-Carbamoylphenyl)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B14085476.png)
![Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B14085481.png)
![3-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14085485.png)
